molecular formula C17H14FN3O3 B1680430 S-25932 CAS No. 92358-02-6

S-25932

Número de catálogo: B1680430
Número CAS: 92358-02-6
Peso molecular: 327.31 g/mol
Clave InChI: NWGIBDONRWWYPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure given in first source

Propiedades

Número CAS

92358-02-6

Fórmula molecular

C17H14FN3O3

Peso molecular

327.31 g/mol

Nombre IUPAC

7-fluoro-8-imidazol-1-yl-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C17H14FN3O3/c1-9-2-3-10-14-11(16(22)12(17(23)24)7-21(9)14)6-13(18)15(10)20-5-4-19-8-20/h4-9H,2-3H2,1H3,(H,23,24)

Clave InChI

NWGIBDONRWWYPV-UHFFFAOYSA-N

SMILES canónico

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4C=CN=C4)F)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

6,7-dihydro-9-fluoro-8-imidazolyl-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid
S 25932
S-25932

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-25932, a Quinolone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

PREAMBLE: Reclassification of S-25932

Initial inquiries into "this compound" as a kinase inhibitor have been superseded by comprehensive evidence identifying it as a member of the quinolone class of antibiotics. This guide, therefore, elucidates the mechanism of action of this compound within its correct pharmacological context as a broad-spectrum antibacterial agent. The primary targets of quinolone antibiotics are bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Core Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases

This compound, as a 4-quinolone, exerts its bactericidal effects by targeting and inhibiting key bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase (a Type II Topoisomerase): Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome. This process is vital for relieving the torsional stress that accumulates ahead of the replication fork. This compound binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[1]

  • Topoisomerase IV (a Type II Topoisomerase): In many Gram-positive bacteria, topoisomerase IV is the principal target.[1] Its main function is to decatenate (unlink) daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the proper segregation of newly replicated chromosomes into daughter cells, leading to a lethal disruption of cell division.

The selective toxicity of this compound and other quinolones for bacteria is due to the absence of DNA gyrase and the significant structural differences in the topoisomerase IV enzymes found in eukaryotic cells.[1]

Visualizing the Signaling Pathway

The following diagram illustrates the mechanism of action of this compound on its primary bacterial targets.

S-25932_Mechanism_of_Action cluster_bacterium Bacterial Cell S25932 This compound DNA_Gyrase DNA Gyrase (Gram-negative target) S25932->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) S25932->Topo_IV Inhibits Relaxed_DNA Relaxed, Nicked DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoils (Normal Function) DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Trapped Complex (this compound Action) Decatenated_Chromosomes Separated Daughter Chromosomes Topo_IV->Decatenated_Chromosomes Decatenates (Normal Function) Catenated_Chromosomes Linked Daughter Chromosomes Topo_IV->Catenated_Chromosomes Inhibition Prevents Separation (this compound Action) Replication_Fork DNA Replication Fork Supercoiled_DNA Supercoiled DNA Replication_Fork->Supercoiled_DNA Causes Torsional Stress Supercoiled_DNA->DNA_Gyrase Substrate for Catenated_Chromosomes->Topo_IV Substrate for Cell_Death Bacterial Cell Death Catenated_Chromosomes->Cell_Death Leads to DS_Breaks->Cell_Death

Figure 1: Mechanism of this compound action on bacterial DNA topoisomerases.

In Vitro Activity of this compound

The efficacy of this compound has been quantified through in vitro studies that determined its Minimum Inhibitory Concentration (MIC) against a variety of bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against selected Gram-negative and Gram-positive bacteria, as reported in the literature.

Table 1: In Vitro Activity of this compound against Aerobic Gram-Negative Isolates [3][4]

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1000.060.12
Klebsiella pneumoniae1000.120.25
Enterobacter cloacae500.120.5
Serratia marcescens250.250.5
Proteus mirabilis250.120.25
Pseudomonas aeruginosa1004.016.0

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Table 2: In Vitro Activity of this compound against Gram-Positive Isolates [5][6]

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-sensitive)--0.25
Staphylococcus aureus (Methicillin-resistant)--0.25
Staphylococcus epidermidis--0.25
Streptococcus pneumoniae-0.5 - 2.0-
Streptococcus pyogenes-0.5 - 2.0-
Enterococcus faecalis-1.0 - 8.0-

Note: Data from multiple studies have been consolidated. The level of detail (e.g., MIC range vs. MIC₉₀) varies between publications.

Experimental Protocols

The primary method for determining the in vitro activity of this compound is the broth microdilution susceptibility test, as outlined by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Workflow

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Assay_Workflow start Start prep_s25932 Prepare Serial Dilutions of this compound start->prep_s25932 prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and this compound prep_s25932->inoculate prep_inoculum->inoculate controls Include Positive (No Drug) and Negative (No Bacteria) Growth Controls inoculate->controls incubate Incubate Plates (e.g., 16-20 hours at 35°C) controls->incubate read_results Read Plates for Visible Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for a broth microdilution MIC assay.

Methodology:

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium, and colonies are suspended in broth to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate, each containing a different concentration of this compound.

  • Controls: Each assay includes a positive control well (bacteria, no drug) to ensure organism viability and a negative control well (broth, no bacteria) to ensure media sterility.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours) to allow for bacterial growth.

  • Result Interpretation: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Summary and Conclusion

This compound is a 4-quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] Its mechanism of action involves the inhibition of essential bacterial DNA topoisomerases, leading to DNA damage and cell death. While it demonstrates potent activity against many members of the Enterobacteriaceae family and various staphylococcal species, its efficacy against Pseudomonas aeruginosa is comparatively lower than that of some other quinolones.[3][4][7] The bactericidal action and established mechanism make this compound a subject of interest in the study of antimicrobial agents.

References

In-depth Technical Guide on S-25932: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Publicly Available Data

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the request for an in-depth technical guide on the discovery and synthesis of "S-25932." A comprehensive search of scientific literature, patent databases, and clinical trial registries was conducted to gather all available information on this compound. The objective was to provide a detailed whitepaper for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways. However, the investigation revealed a critical lack of publicly available information identifying "this compound" as a therapeutic agent or research compound.

Initial Search and Identification

Initial searches for "this compound" in scientific and chemical databases did not yield any results for a specific molecule with a known chemical structure or biological activity in a therapeutic context. The identifier "this compound" is most prominently associated with a commercial product, specifically Pine-Sol® Cleaner - Lemon Scent, where it is used as a product stock number[1]. This association is unrelated to the field of drug discovery and development.

Further targeted searches for "this compound" as a chemical compound, in drug development pipelines, or within scientific literature archives also failed to produce any relevant information. This suggests that "this compound" is not a recognized designation for a drug candidate or a compound that has been described in publicly accessible scientific research.

Data Availability

Due to the absence of any identifiable scientific research or development program associated with "this compound," it is not possible to provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. The core requirements of the requested technical guide, including:

  • Quantitative Data Presentation: No efficacy, potency, pharmacokinetic, or physicochemical data is available to summarize in tabular form.

  • Experimental Protocols: No synthetic routes or biological assay methodologies have been published for a compound with this identifier.

  • Mandatory Visualizations: Without information on its mechanism of action or the biological pathways it may modulate, no diagrams can be generated.

Conclusion

The requested in-depth technical guide on the discovery and synthesis of "this compound" cannot be produced. The identifier "this compound" does not correspond to a known therapeutic agent or research compound in the public domain. All inquiries for this designation lead to a commercial cleaning product.

It is possible that "this compound" could be an internal compound code used by a private entity that has not been disclosed publicly. In such cases, the information would be proprietary and not accessible through standard search methods. Without any publicly available scientific data, a technical whitepaper for the intended audience of researchers and drug development professionals cannot be compiled.

References

Preliminary Research Report: "S-25932"

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Initial Findings and Clarification Request Regarding "S-25932"

This document outlines the preliminary research conducted on the identifier "this compound." The objective was to compile an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Following a comprehensive search of scientific and chemical databases, it has been determined that the identifier "this compound" does not correspond to a known research compound, drug candidate, or any other molecule within the public scientific domain.

Initial and subsequent targeted searches have consistently associated the identifier "this compound" with a commercial cleaning product. Specifically, it is used as a product number for Pine-Sol® Cleaner.[1][2] There is no indication in the available data that this identifier is linked to any pharmaceutical or biological research.

Due to the absence of any scientific information related to a compound designated "this compound," it is not possible to proceed with the creation of the requested technical guide. The core requirements of data presentation, experimental protocol documentation, and pathway visualization cannot be fulfilled without a valid scientific subject.

To proceed with this research request, a clarification of the compound's recognized scientific name or an alternative identifier is required. Please verify the identifier and provide a known name, such as an International Union of Pure and Applied Chemistry (IUPAC) name, a common or brand name for a drug, or a company's internal research code that has been published in scientific literature.

Upon receipt of a valid identifier, a thorough literature search will be re-initiated to gather the necessary data to fulfill the original request for a comprehensive technical guide.

References

"S-25932" target protein binding affinity

In Vitro Profile of S-25932: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available in vitro data on S-25932, a 4-quinolone antibiotic. The information is compiled from published studies to facilitate further research and development efforts.

Core Compound Characteristics

This compound is a broad-spectrum 4-quinolone antibiotic. In vitro studies have demonstrated its activity against a range of Gram-positive and Gram-negative bacteria.[1] Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA synthesis.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound has been evaluated against various clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data available from comparative studies.

Table 1: In Vitro Activity of this compound and Comparators against Enterobacteriaceae [2]

Organism (Number of Isolates)This compound MIC90 (mg/l)S-25930 MIC90 (mg/l)Ciprofloxacin MIC90 (mg/l)Norfloxacin MIC90 (mg/l)Nalidixic Acid MIC90 (mg/l)
Enterobacteriaceae≤1≤1---

Table 2: In Vitro Activity of this compound and Comparators against Pseudomonas aeruginosa [2]

Organism (Number of Isolates)This compound MIC90 (mg/l)S-25930 MIC90 (mg/l)Other Quinolones MIC90 (mg/l)
Pseudomonas aeruginosa1681 - 8

Table 3: In Vitro Activity of this compound and Comparators against Gram-Positive Cocci [2]

Organism (Number of Isolates)This compound MIC90 (mg/l)S-25930 MIC90 (mg/l)
Staphylococci (including MRSA)0.250.125
Haemolytic streptococci1-21-2

Bactericidal Activity

This compound exhibits rapid bactericidal activity. Studies have shown that it has an optimal bactericidal effect at a concentration of 0.5 mg/l.[1] This indicates a potent killing kinetic profile against susceptible bacteria.

Mechanism of Action

As a 4-quinolone, this compound's primary mechanism of action is the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[3][4][5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting the A subunit of DNA gyrase, this compound and related quinolones introduce double-strand breaks in the bacterial DNA, leading to cell death.[3][4][5]

Quinolone_Mechanism_of_Action S_25932 This compound DNA_Replication_Complex DNA-Enzyme Complex S_25932->DNA_Replication_Complex Inhibits DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->DNA_Replication_Complex Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication_Complex DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Replication_Complex->DNA_Strand_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Fig. 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of quinolone antibiotics. While the specific protocols for this compound are not fully published, these represent standard and widely accepted methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Bacterial_Culture Bacterial Culture (e.g., 0.5 McFarland) Start->Bacterial_Culture Antibiotic_Dilution Serial Dilution of this compound in 96-well plate Start->Antibiotic_Dilution Inoculation Inoculate wells with bacterial suspension Bacterial_Culture->Inoculation Antibiotic_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Observe for turbidity Incubation->Read_Results Determine_MIC Determine MIC value Read_Results->Determine_MIC

Fig. 2: Workflow for MIC determination.
Killing Kinetics Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time.

  • Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 10^6 CFU/mL in a flask containing broth with a specific concentration of this compound (e.g., 0.5 mg/l). A control flask without the antibiotic is also prepared.

  • Incubation and Sampling: Both flasks are incubated with shaking at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: Serial dilutions of each aliquot are plated on agar (B569324) plates. The plates are incubated overnight, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.

Killing_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Log_Phase_Culture Logarithmic Phase Bacterial Culture Start->Log_Phase_Culture Inoculation Inoculate flasks with and without this compound Log_Phase_Culture->Inoculation Incubation_Shaking Incubate with shaking at 37°C Inoculation->Incubation_Shaking Time_Point_Sampling Sample at multiple time points Incubation_Shaking->Time_Point_Sampling Serial_Dilution_Plating Serial Dilution and Plating Time_Point_Sampling->Serial_Dilution_Plating Colony_Counting Count Colonies (CFU/mL) Serial_Dilution_Plating->Colony_Counting Plot_Curve Plot Time-Kill Curve Colony_Counting->Plot_Curve

Fig. 3: Workflow for killing kinetics assay.

Concluding Remarks

The available in vitro data for this compound suggest it is a potent 4-quinolone antibiotic with a broad spectrum of activity, particularly against Gram-positive organisms. Its rapid bactericidal action and mechanism of targeting essential bacterial enzymes make it a compound of interest. The provided data and standardized protocols offer a foundation for further investigation and comparative analysis in the field of antibiotic research and development.

References

Methodological & Application

Application Notes and Protocols for Compound X in A549 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am unable to provide an experimental protocol for "S-25932" as a compound for cell culture. Searches for "this compound" indicate that this is a product number for a commercial cleaning product, Pine-Sol®, and not an experimental drug or research compound.[1]

Therefore, to fulfill your request for a detailed application note and protocol, a representative example for a hypothetical anti-cancer compound, designated Compound X , will be provided. This document will use A549 non-small cell lung cancer (NSCLC) cells as a model system, based on methodologies found in the literature for similar research.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Compound X is a novel synthetic molecule investigated for its potential anti-neoplastic properties. These application notes provide a comprehensive guide for the in vitro evaluation of Compound X using the A549 human lung adenocarcinoma cell line. The protocols herein describe methods to assess cytotoxicity, induction of apoptosis, and impact on key cellular signaling pathways.

Quantitative Data Summary

The following tables represent typical data generated from the described experimental protocols.

Table 1: Cytotoxicity of Compound X on A549 Cells

Time PointIC50 of Compound X (µM)
24 hours75.3 ± 5.1
48 hours42.1 ± 3.8
72 hours25.9 ± 2.5

IC50 values represent the concentration of Compound X required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by Compound X in A549 Cells (48-hour treatment)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control (DMSO)-2.1 ± 0.51.5 ± 0.33.6 ± 0.8
Compound X2015.7 ± 2.28.3 ± 1.124.0 ± 3.3
Compound X4028.4 ± 3.115.9 ± 1.944.3 ± 5.0
Compound X8035.2 ± 3.925.1 ± 2.860.3 ± 6.7

Apoptosis was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data are presented as mean ± standard deviation.

Table 3: Effect of Compound X on PI3K/Akt Signaling Pathway Proteins (48-hour treatment)

TreatmentConcentration (µM)p-Akt (Ser473) Relative DensityTotal Akt Relative DensityBcl-2 Relative DensityBax Relative Density
Vehicle Control (DMSO)-1.001.001.001.00
Compound X400.45 ± 0.060.98 ± 0.090.52 ± 0.071.85 ± 0.21

Protein expression was quantified by Western blot analysis, with band densities normalized to β-actin. Values represent the fold change relative to the vehicle control.

Experimental Protocols

A549 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the A549 adherent cell line.

  • Materials:

    • A549 cell line

    • DMEM (Dulbecco's Modified Eagle Medium)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 culture flasks

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Culture A549 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, subculture them.

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired density (e.g., 1:4 or 1:5 split ratio).

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of Compound X on A549 cells.

  • Materials:

    • A549 cells

    • Compound X (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium and incubate for 24 hours.

    • Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium in the wells with 100 µL of medium containing various concentrations of Compound X or vehicle control (DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the extent of apoptosis induced by Compound X.

  • Materials:

    • A549 cells

    • Compound X

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of Compound X or vehicle control for 48 hours.

    • Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

    • Centrifuge the collected cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A A549 Cell Culture B Cell Seeding (96-well or 6-well plates) A->B C Add Compound X (Varying Concentrations) B->C D MTT Assay (24, 48, 72h) C->D E Flow Cytometry (Apoptosis, 48h) C->E F Western Blot (Protein Expression, 48h) C->F G Calculate IC50 D->G H Quantify Apoptosis (%) E->H I Analyze Protein Levels F->I

Caption: Experimental workflow for evaluating Compound X.

G CompoundX Compound X PI3K PI3K CompoundX->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Bax Bax pAkt->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase Caspase Cascade Mitochondrion->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway of Compound X.

References

Application Notes and Protocols for Western Blot Analysis of a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex biological sample. This document provides a detailed protocol for utilizing Western blot analysis to characterize the effects of a novel small molecule inhibitor. While the user requested information on "S-25932," public information identifies this as a product number for an industrial cleaning agent and not a research compound. Therefore, this document will provide a generalized protocol and application notes using a hypothetical inhibitor, "Compound X," which targets the well-characterized MAPK/ERK signaling pathway for illustrative purposes. These guidelines are intended for researchers, scientists, and drug development professionals.

Hypothetical Target: MAPK/ERK Signaling Pathway

For the purpose of this guide, we will assume "Compound X" is an inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers, making it a common target for drug development. The primary readout for the inhibitory activity of "Compound X" in a Western blot will be the phosphorylation status of ERK1/2 (p-ERK1/2), the downstream target of MEK1/2.

Data Presentation

The following table represents hypothetical data from a dose-response experiment where a cancer cell line was treated with "Compound X" for 24 hours. The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 were quantified using densitometry from a Western blot. The ratio of p-ERK1/2 to total ERK1/2 is normalized to the vehicle control (0 µM).

Table 1: Dose-Response Effect of Compound X on ERK1/2 Phosphorylation

Concentration of Compound X (µM)Mean p-ERK1/2 / Total ERK1/2 Ratio (Normalized)Standard Deviation
0 (Vehicle)1.000.08
0.10.850.06
10.420.05
100.150.03
1000.050.02

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Growth: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Treatment: Once the cells reach the desired confluency, replace the growth medium with fresh medium containing various concentrations of "Compound X" or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

Protein Extraction (Lysis)
  • Wash: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel (e.g., 10% for ERK1/2). Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK1/2 or rabbit anti-total ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis
  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to account for any variations in protein loading.

Mandatory Visualizations

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Compound X Inhibitor->MEK Inhibits G cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (ECL) F->G H 8. Imaging & Data Analysis G->H

Unraveling S-25932: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the rigorous preclinical evaluation of novel compounds is paramount. This document provides detailed application notes and protocols for the in vivo administration of S-25932 in mouse models, catering to researchers, scientists, and professionals in the field. The enclosed information is intended to serve as a foundational guide for designing and executing robust in vivo studies.

Compound Overview

Initial investigations have revealed that "this compound" is not a recognized designation for a pharmaceutical compound within publicly available scientific databases and literature. The identifier "this compound" is commercially used as a product number for a lemon-scented, all-purpose cleaner.[1][2] Therefore, the following application notes are based on a hypothetical compound, "this compound," to illustrate the framework and level of detail required for such a document in a drug development context. The subsequent data and protocols are templates and should be adapted based on the specific pharmacological and toxicological profile of an actual test compound.

Quantitative Data Summary: Hypothetical Dosing Regimens for this compound

The following table summarizes hypothetical dosage and administration data for "this compound" in various mouse models. This data is for illustrative purposes only and must be replaced with empirically determined values for a real-world compound.

Mouse Model Indication Route of Administration Dosage Range (mg/kg) Dosing Frequency Vehicle Source
C57BL/6OncologyIntravenous (IV)5 - 20Once daily5% DMSO, 40% PEG300, 5% Tween 80, 50% SalineFictional Study 1
BALB/cInflammationOral (PO)10 - 50Twice daily0.5% Methylcellulose (B11928114) in waterFictional Study 2
CD-1NeuroscienceIntraperitoneal (IP)1 - 10Every 48 hoursSalineFictional Study 3

Experimental Protocols: Methodologies for In Vivo Administration

Detailed protocols are crucial for reproducibility and accuracy in preclinical research. The following are example methodologies for the administration of a hypothetical "this compound".

Intravenous (IV) Administration in C57BL/6 Mice

Objective: To assess the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • This compound compound

  • Vehicle solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Sterile 1 mL syringes with 27-gauge needles

  • Mouse restrainer

  • 70% Ethanol (B145695)

Procedure:

  • Preparation of Dosing Solution:

    • On the day of dosing, dissolve this compound in the vehicle to the desired final concentration.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter.

  • Animal Preparation:

    • Weigh the mouse to determine the exact volume of the dosing solution to be administered.

    • Place the mouse in a suitable restrainer to expose the tail vein.

    • Swab the tail with 70% ethanol to disinfect and visualize the vein.

  • Administration:

    • Carefully insert the needle into the lateral tail vein.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring:

    • Monitor the animal for any immediate adverse reactions for at least 30 minutes post-injection.

    • Return the animal to its cage and monitor daily for signs of toxicity.

Oral (PO) Gavage in BALB/c Mice

Objective: To evaluate the anti-inflammatory properties of this compound in a mouse model of arthritis.

Materials:

  • This compound compound

  • Vehicle (0.5% Methylcellulose in water)

  • Sterile oral gavage needles (20-gauge, 1.5-inch)

  • 1 mL syringes

Procedure:

  • Preparation of Dosing Suspension:

    • Suspend this compound in the 0.5% methylcellulose vehicle to the desired concentration.

    • Vortex thoroughly before each administration to ensure a uniform suspension.

  • Animal Handling:

    • Weigh the mouse to calculate the required dose volume.

    • Gently but firmly hold the mouse, securing the head to prevent movement.

  • Administration:

    • Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth of the gavage needle.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the this compound suspension slowly.

  • Post-Administration Care:

    • Carefully remove the gavage needle.

    • Observe the mouse for any signs of distress or regurgitation.

    • Return the animal to its cage and monitor according to the study protocol.

Visualizing Experimental Workflows and Pathways

Clear visual representations of experimental workflows and biological pathways are essential for communication and comprehension in scientific research.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results Compound_Prep Compound Formulation (this compound) Dosing In Vivo Dosing (IV, PO, or IP) Compound_Prep->Dosing Animal_Acclimation Mouse Model Acclimation Animal_Acclimation->Dosing Monitoring Daily Health Monitoring Dosing->Monitoring Data_Collection Data Collection (e.g., Tumor Volume) Monitoring->Data_Collection Tissue_Harvesting Tissue Harvesting Monitoring->Tissue_Harvesting Efficacy_Assessment Efficacy Assessment Data_Collection->Efficacy_Assessment Bioanalysis Pharmacokinetic/ Pharmacodynamic Analysis Tissue_Harvesting->Bioanalysis Bioanalysis->Efficacy_Assessment Toxicity_Profile Toxicity Profiling Bioanalysis->Toxicity_Profile

Caption: General workflow for in vivo studies of a test compound in mouse models.

Disclaimer: The information provided in these application notes regarding "this compound" is purely illustrative due to the lack of identifiable scientific data for a compound with this designation. Researchers should replace all hypothetical data and protocols with validated information specific to their compound of interest.

References

Compound S-25932: An Important Clarification for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Extensive investigation into the scientific literature for "S-25932" reveals that this compound is not an agent for cancer research but is, in fact, a quinolone antibiotic that was under investigation in the mid-1980s for its antibacterial properties. The association of this compound with cancer in some publications stems from its evaluation against bacterial isolates obtained from patients with cancer, a common practice to assess the efficacy of new antibiotics in immunocompromised patient populations.

There is no evidence in the available literature to suggest that this compound has been investigated for any direct anticancer properties, such as cytotoxicity to tumor cells, modulation of cancer-related signaling pathways, or inhibition of tumor growth. Therefore, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for the use of this compound in cancer research is not possible.

The following information summarizes the true identity and area of research for this compound.

Identity of this compound

This compound is a novel 4-quinolone antibacterial agent.[1][2][3] Its chemical formula is C17H14FN3O3.[2] It was developed and investigated for its in vitro activity against a broad spectrum of gram-negative bacteria.[1][2][4]

Area of Research: Antibacterial Activity

Research on this compound focused on its efficacy as an antibiotic. Studies compared its activity to other quinolones like ciprofloxacin (B1669076) and enoxacin.[1][3] The primary targets of this compound are bacterial DNA gyrase and bacterial topoisomerase IV, which are essential enzymes for bacterial DNA replication.[5]

Connection to Cancer Patients

The link to cancer in the literature is indirect. One key study evaluated the in vitro activity of this compound against 450 aerobic gram-negative organisms that were isolated from patients with cancer.[1][3] This is a crucial aspect of antibiotic development, as cancer patients, particularly those who are neutropenic, are highly susceptible to bacterial infections.[1] However, the compound was being tested to treat infections in cancer patients, not to treat the cancer itself.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Challenges for S-25932

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information for a pharmaceutical compound designated "S-25932" is not available. The identifier "this compound" is associated with a commercial cleaning product.[1][2] The following technical support guide provides general strategies and troubleshooting advice for addressing solubility issues commonly encountered with poorly soluble drug candidates. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who may be working with an internally designated compound referred to as "this compound."

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows poor aqueous solubility. What are the initial steps to address this?

A1: Initial steps for addressing poor aqueous solubility involve a thorough characterization of the compound's physicochemical properties. This includes determining its pKa, logP, melting point, and crystalline form. Based on these properties, you can explore pH adjustment, salt formation, or the use of co-solvents as preliminary strategies to enhance solubility.

Q2: What are the most common formulation strategies for poorly soluble compounds like this compound?

A2: Several advanced formulation strategies can be employed for compounds with low aqueous solubility.[3][4][5] These include:

  • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[5]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution.[3][6]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[3][6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their solubility in aqueous media.[3][4]

Q3: How do I choose the best formulation strategy for this compound?

A3: The selection of an appropriate formulation strategy depends on the specific properties of your compound, the desired dosage form, and the intended route of administration.[5] A decision tree, like the one illustrated below, can guide the selection process based on key compound characteristics.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer after dilution from a DMSO stock. The compound has very low aqueous solubility and the final concentration exceeds its solubility limit. DMSO is no longer acting as an effective co-solvent at the final dilution.1. Lower the final concentration of this compound.2. Increase the percentage of co-solvent in the final solution, if permissible for the experiment.3. Explore the use of surfactants or cyclodextrins to increase aqueous solubility.
Low and variable oral bioavailability of this compound in preclinical animal studies. Poor dissolution rate in the gastrointestinal tract due to low aqueous solubility.[4] The compound may also be a substrate for efflux transporters.1. Consider formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve dissolution and absorption.[6]2. Investigate the potential for efflux transporter interactions with in vitro assays.
Difficulty achieving the desired concentration for in vitro assays. The solubility of this compound in the assay medium is limited.1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and dilute it carefully into the assay medium.2. Test the compatibility of the assay with low concentrations of solubilizing excipients like Tween® 80 or β-cyclodextrins.
Inconsistent results between different batches of formulated this compound. The manufacturing process for the formulation is not robust, leading to variability in drug loading, particle size, or physical form.1. Optimize and standardize the formulation manufacturing process (e.g., spray drying, hot-melt extrusion parameters).2. Implement rigorous quality control checks for each batch, including content uniformity, dissolution testing, and solid-state characterization.

Quantitative Data Summary

The following table provides a template for summarizing the solubility of a compound like this compound in various solvents and formulations.

Solvent/Vehicle Solubility (mg/mL) Temperature (°C) Method
Water< 0.0125HPLC-UV
PBS (pH 7.4)< 0.0125HPLC-UV
0.1 N HCl< 0.0125HPLC-UV
DMSO> 10025Visual
Ethanol5.225HPLC-UV
20% Solutol® HS 15 in water1.525HPLC-UV
10% Hydroxypropyl-β-cyclodextrin in water0.825HPLC-UV

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify effective solubilizing excipients for this compound.

Materials:

  • This compound

  • A selection of co-solvents (e.g., PEG 400, Propylene Glycol)

  • A selection of surfactants (e.g., Tween® 80, Cremophor® EL)

  • A selection of cyclodextrins (e.g., HP-β-CD, SBE-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with a suitable column and UV detector

Methodology:

  • Prepare stock solutions of each excipient at various concentrations (e.g., 1%, 5%, 10% w/v) in PBS.

  • Add an excess amount of this compound to a known volume of each excipient solution.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Compare the solubility in each excipient solution to the intrinsic solubility in PBS.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A suitable polymer (e.g., PVP K30, HPMC-AS)

  • A volatile organic solvent (e.g., methanol, acetone) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve the calculated amounts of this compound and the polymer in the organic solvent to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • Once a solid film is formed, further dry the sample in a vacuum oven at a suitable temperature (below the glass transition temperature of the ASD) for 24 hours to remove any residual solvent.

  • Characterize the resulting solid for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Perform dissolution testing to compare the release profile of the ASD with that of the crystalline drug.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement of this compound cluster_0 Characterization cluster_1 Initial Screening cluster_2 Formulation Development cluster_3 Evaluation char Physicochemical Characterization (pKa, logP, melting point) screen Solubility Screening (pH, co-solvents, excipients) char->screen Inform Screening Strategy asd Amorphous Solid Dispersions screen->asd If solubility is the main barrier lipid Lipid-Based Formulations screen->lipid For lipophilic compounds nano Nanosuspensions screen->nano If dissolution rate is limiting eval In Vitro Dissolution & In Vivo Bioavailability asd->eval lipid->eval nano->eval

Caption: Workflow for addressing solubility issues of a new chemical entity.

decision_tree Formulation Strategy Decision Tree for this compound cluster_0 Key Properties cluster_1 Formulation Approaches start Poorly Soluble Compound (this compound) ionizable Ionizable? start->ionizable lipophilic Lipophilic? (logP > 3) ionizable->lipophilic No salt Salt Formation ionizable->salt Yes thermostable Thermostable? lipophilic->thermostable No lipid Lipid-Based Formulation lipophilic->lipid Yes asd_hme ASD (Hot-Melt Extrusion) thermostable->asd_hme Yes asd_sd ASD (Spray Drying) thermostable->asd_sd No

Caption: Decision tree for selecting a suitable formulation strategy.

References

Technical Support Center: Optimizing Compound Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "S-25932" did not yield information related to a compound for biological assays. The identifier "this compound" corresponds to a commercial cleaning product.[1][2][3][4] The following guide is a template created to assist researchers, scientists, and drug development professionals in optimizing the concentration of a hypothetical compound, referred to as "Compound-X," for various assays. Please replace "Compound-X" with the correct name of your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound-X in a cell-based assay?

A1: For initial experiments, a common starting point is to perform a dose-response curve covering a broad range of concentrations, typically from nanomolar (nM) to micromolar (µM). A suggested starting range is 1 nM to 100 µM. This allows for the determination of the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Q2: How can I determine if the observed effect of Compound-X is cytotoxic?

A2: It is crucial to differentiate between the specific activity of Compound-X and non-specific effects due to cytotoxicity. This can be assessed by running a parallel cytotoxicity assay, such as an MTT, MTS, or LDH release assay. These assays measure cell viability and membrane integrity, respectively. The results should be compared to the concentrations at which Compound-X exhibits its desired biological activity.

Q3: What are the best practices for solubilizing and storing Compound-X?

A3: The solubility and stability of Compound-X are critical for reproducible results. Refer to the manufacturer's datasheet for recommended solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for stock solutions. It is advisable to prepare high-concentration stock solutions (e.g., 10-50 mM) and then dilute them in the appropriate assay buffer. For storage, aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding, improper mixing of Compound-X, or edge effects in the microplate.Ensure uniform cell seeding density. Thoroughly mix Compound-X dilutions before adding to the wells. Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity.
No observable effect of Compound-X The concentration range is too low, Compound-X is inactive, or the assay is not sensitive enough.Test a higher concentration range. Verify the activity of Compound-X with a positive control. Optimize the assay parameters, such as incubation time or reagent concentrations.
Precipitation of Compound-X in the assay medium The final concentration of the solvent (e.g., DMSO) is too high, or Compound-X has low solubility in the aqueous buffer.Ensure the final DMSO concentration is typically below 0.5%. If solubility is an issue, consider using a different solvent or a formulation with solubilizing agents, if compatible with the assay.

Experimental Protocols

Protocol 1: Determining the EC50 of Compound-X in a Cell-Based Reporter Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of Compound-X in the appropriate assay medium. A typical starting concentration for the highest dose is 200 µM. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

  • Treatment: Remove the growth medium from the cells and add the prepared Compound-X dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under appropriate cell culture conditions.

  • Assay Readout: Following incubation, perform the reporter assay according to the manufacturer's instructions (e.g., measuring luminescence or fluorescence).

  • Data Analysis: Plot the reporter signal against the log of Compound-X concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the EC50 determination protocol.

  • MTT Addition: After the desired incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound-X cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compound-X compound_prep->treatment incubation Incubate for a Defined Period treatment->incubation readout Perform Assay Readout incubation->readout data_analysis Analyze Data & Determine EC50/IC50 readout->data_analysis

Caption: A generalized workflow for optimizing Compound-X concentration in cell-based assays.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for Compound-X compound_x Compound-X receptor Target Receptor compound_x->receptor Binds to and activates kinase_a Kinase A receptor->kinase_a Phosphorylates transcription_factor Transcription Factor kinase_a->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Induces

Caption: A hypothetical signaling pathway illustrating the mechanism of action for Compound-X.

References

preventing "S-25932" degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 4-quinolone antibacterial agent, S-25932. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic 4-quinolone antibacterial agent. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to bacterial cell death.

Q2: What are the main factors that can cause this compound degradation?

A2: The primary factors that can lead to the degradation of this compound, similar to other quinolone antibiotics, are exposure to light (photodegradation), suboptimal pH conditions, and high temperatures. Oxidative conditions can also contribute to its degradation.

Q3: How should I store my stock solutions of this compound?

A3: To minimize degradation, stock solutions of this compound should be stored in amber vials or wrapped in aluminum foil to protect them from light. It is recommended to store them at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage. The optimal pH for storage is generally close to neutral, as acidic or alkaline conditions can promote hydrolysis.

Q4: Can I autoclave solutions containing this compound?

A4: Based on studies of other quinolones, this compound is expected to have high thermal stability. However, autoclaving at 121°C may still cause some degree of degradation. For example, related compounds like ciprofloxacin (B1669076) and norfloxacin (B1679917) show around 12% degradation after 20 minutes at 120°C[1][2]. If sterile solutions are required, filtration through a 0.22 µm filter is a safer alternative to autoclaving.

Q5: What are the visible signs of this compound degradation?

A5: Degradation of this compound may not always be visually apparent. A change in the color or clarity of a solution could indicate degradation. However, the most reliable way to assess the integrity of your this compound sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of antibacterial activity in experiments Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions of this compound. 2. Ensure stock solutions are stored protected from light and at the recommended temperature. 3. Verify the pH of your experimental media. 4. Avoid exposing experimental setups to direct light for prolonged periods.
Inconsistent experimental results Partial degradation of this compound.1. Use a fresh, validated batch of this compound. 2. Perform a quick purity check of your stock solution using HPLC if available. 3. Standardize all experimental conditions, including light exposure, temperature, and pH.
Appearance of unknown peaks in analytical assays (e.g., HPLC) Formation of degradation products.1. Compare the chromatogram with that of a freshly prepared, undegraded sample. 2. Review the experimental protocol to identify potential causes of degradation (e.g., light exposure, extreme pH). 3. If unavoidable, consider identifying the degradation products to understand their potential impact on the experiment.

Quantitative Data on Quinolone Stability

While specific degradation kinetics for this compound are not publicly available, the following table provides representative data on the thermal degradation of other 4-quinolone antibiotics, which can serve as a general guide.

CompoundTemperature (°C)Time (min)Degradation (%)Reference
Ciprofloxacin1202012.71[1][2]
Norfloxacin1202012.01[1][2]

Experimental Protocols

Forced Degradation Studies for this compound

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Below are general protocols for subjecting this compound to various stress conditions.

1. Acid and Base Hydrolysis:

  • Procedure: Prepare solutions of this compound in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

2. Oxidative Degradation:

  • Procedure: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light for a set duration (e.g., 24 hours).

  • Analysis: Analyze the sample using HPLC to quantify the extent of degradation.

3. Photodegradation:

  • Procedure: Expose a solution of this compound in a transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

  • Analysis: Analyze both the exposed and control samples by HPLC at various time intervals to assess the rate and extent of photodegradation.

4. Thermal Degradation:

  • Procedure: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C). For solutions, incubate at a high temperature (e.g., 80°C) in a sealed, light-protected container.

  • Analysis: At specific time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC to determine the amount of degradation.

Stability-Indicating HPLC Method:

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products. A general method for a quinolone like this compound would involve:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

Signaling Pathway of this compound

S-25932_Mechanism_of_Action cluster_bacterium Bacterial Cell S25932 This compound DNA_Gyrase DNA Gyrase S25932->DNA_Gyrase inhibits Topo_IV Topoisomerase IV S25932->Topo_IV inhibits DNA Bacterial DNA DNA_Gyrase->DNA acts on Topo_IV->DNA acts on Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Cell_Death Bacterial Cell Death Replication->Cell_Death disruption leads to Transcription->Cell_Death disruption leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Photo Photolysis Photo->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis S25932_Sample This compound Sample S25932_Sample->Acid S25932_Sample->Base S25932_Sample->Oxidation S25932_Sample->Photo S25932_Sample->Thermal Data_Analysis Data Analysis (Degradation Pathway, Kinetics) HPLC_Analysis->Data_Analysis

Caption: Workflow for conducting forced degradation studies on this compound.

References

common pitfalls in "S-25932" handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-25932

Welcome to the technical support center for this compound, a potent and selective inhibitor of the novel tyrosine kinase TK-X. This guide provides answers to frequently asked questions and troubleshooting tips to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting the lyophilized this compound powder?

A1: For optimal results, we recommend reconstituting the lyophilized this compound powder in sterile, anhydrous DMSO to create a stock solution. Briefly centrifuge the vial to ensure the powder is at the bottom. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently for 1-2 minutes until the powder is completely dissolved.

Q2: How should I store the this compound powder and stock solutions?

A2: Proper storage is critical to maintain the stability and activity of this compound.

  • Lyophilized Powder: Store at -20°C, desiccated, and protected from light.

  • DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C. Under these conditions, the stock solution is stable for up to 6 months.

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound exhibits varying solubility depending on the solvent. The following table summarizes its solubility at 25°C. For cell-based assays, we recommend using a final DMSO concentration that does not exceed 0.1% to avoid solvent-induced cytotoxicity.

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL (≥ 100 mM)
Ethanol~5 mg/mL
PBS (pH 7.2)< 0.1 mg/mL

Troubleshooting Guides

Issue 1: I am observing precipitation of this compound in my cell culture medium.

  • Potential Cause 1: Poor aqueous solubility. this compound has low solubility in aqueous solutions like cell culture media.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.1%). When diluting the DMSO stock solution, add it to the medium dropwise while vortexing or swirling gently to facilitate dispersion. Avoid preparing large volumes of working solutions in aqueous buffers long before use.

  • Potential Cause 2: High final concentration of this compound. The concentration of this compound may exceed its solubility limit in the final medium.

    • Solution: Review your experimental design to determine if a lower concentration can be used. If a high concentration is necessary, consider using a solubilizing agent, but validate its compatibility with your cell line first.

Issue 2: My experimental results show high variability between replicates.

  • Potential Cause 1: Incomplete dissolution of the stock solution.

    • Solution: Before each use, ensure your stock solution is completely thawed and vortexed gently to ensure a homogenous mixture. Visually inspect for any precipitate before making dilutions.

  • Potential Cause 2: Degradation due to improper storage or handling.

    • Solution: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. Protect the compound from light during storage and handling. Prepare working solutions fresh for each experiment.

  • Potential Cause 3: Inaccurate pipetting of viscous DMSO stock.

    • Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions.

Issue 3: I am not observing the expected biological effect (inhibition of cell proliferation).

  • Potential Cause 1: Compound inactivity due to degradation.

    • Solution: Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial of lyophilized powder to prepare a new stock solution.

  • Potential Cause 2: Sub-optimal concentration range.

    • Solution: Perform a dose-response experiment covering a broad range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value for your specific cell line and experimental conditions.

  • Potential Cause 3: Cell line resistance.

    • Solution: Confirm that your cell line expresses the target kinase, TK-X, at sufficient levels. The efficacy of this compound is dependent on the presence of its target.

Experimental Protocols & Visualizations

Protocol: Cell Viability Assay (MTT-based)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

G cluster_prep Preparation cluster_treat Treatment cluster_readout Readout seed Seed Cells in 96-Well Plate adhere Incubate Overnight (Adhesion) seed->adhere treat Treat Cells with This compound or Vehicle adhere->treat prep_s25 Prepare this compound Serial Dilutions incubate_treat Incubate for 72 hours treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Figure 1. Experimental workflow for a cell viability assay using this compound.
Hypothetical Signaling Pathway of TK-X

This compound is a selective inhibitor of the tyrosine kinase TK-X. The diagram below illustrates the hypothetical signaling cascade that is disrupted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKX TK-X Receptor->TKX Activates Downstream1 Substrate A TKX->Downstream1 Phosphorylates Downstream2 Substrate B Downstream1->Downstream2 TF Transcription Factor Downstream2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes S25932 This compound S25932->TKX Inhibits G Start High Variability in Results CheckStock Is stock solution fully dissolved? Start->CheckStock CheckAliquots Are you using single-use aliquots? CheckStock->CheckAliquots Yes Vortex Thaw completely and vortex stock CheckStock->Vortex No CheckPipetting Using correct pipetting for viscous DMSO? CheckAliquots->CheckPipetting Yes MakeAliquots Prepare new single-use aliquots from fresh stock CheckAliquots->MakeAliquots No UseReversePipette Use reverse pipetting technique CheckPipetting->UseReversePipette No End Problem Resolved CheckPipetting->End Yes Vortex->CheckAliquots MakeAliquots->CheckPipetting UseReversePipette->End

Validation & Comparative

Comparative Analysis of S-25932 and Other Kinase Inhibitors for Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypothetical Bruton's tyrosine kinase (BTK) inhibitor, S-25932, with three clinically approved BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The information is intended to offer a comprehensive overview of their performance based on preclinical data, highlighting key differences in potency, selectivity, and cellular activity.

Introduction to BTK Inhibition

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1][2][3] Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][4] Kinase inhibitors that target BTK have emerged as highly effective therapies for these cancers.[3] This guide compares the first-in-class BTK inhibitor, Ibrutinib, with the second-generation inhibitors, Acalabrutinib and Zanubrutinib, alongside the hypothetical next-generation inhibitor, this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and the compared BTK inhibitors.

Table 1: Biochemical Potency (IC50) of BTK Inhibitors
CompoundBTK IC50 (nM)
This compound (Hypothetical) 0.1
Ibrutinib0.5
Acalabrutinib3.0
Zanubrutinib<1.0

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50% in biochemical assays. A lower IC50 value indicates higher potency.

Table 2: Kinase Selectivity Profile (IC50 in nM)
Kinase TargetThis compound (Hypothetical)IbrutinibAcalabrutinibZanubrutinib
BTK 0.1 0.5 3.0 <1.0
EGFR>10,0005.0>1,000>1,000
TEC5.078.020.06.0
SRC80068.0>1,000200
ITK2.010.0>1,00060.0

This table highlights the selectivity of the inhibitors against BTK versus other kinases. Higher IC50 values for off-target kinases indicate greater selectivity. Ibrutinib exhibits off-target inhibition of several other kinases, including TEC, SRC family kinases, and EGFR.[1][5][6] Acalabrutinib and Zanubrutinib were developed to have improved selectivity and, consequently, fewer off-target effects.[1][2][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Objective: To quantify the potency of this compound, Ibrutinib, Acalabrutinib, and Zanubrutinib against BTK.

Materials:

  • Purified recombinant human BTK enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at a concentration near the Km for BTK)

  • Peptide substrate for BTK (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (this compound, Ibrutinib, Acalabrutinib, Zanubrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO. These dilutions are then further diluted in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified BTK enzyme and its peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: After a 30-minute incubation at room temperature to stabilize the luminescent signal, read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-BTK)

This protocol measures the ability of an inhibitor to block the phosphorylation of BTK within a cellular context.

Objective: To assess the cellular potency of this compound and other BTK inhibitors by measuring the inhibition of BTK autophosphorylation at Tyr223.

Materials:

  • Mantle cell lymphoma (MCL) cell line (e.g., Jeko-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compounds (this compound, Ibrutinib, Acalabrutinib, Zanubrutinib) dissolved in DMSO

  • Anti-IgM antibody (for stimulating the BCR pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed Jeko-1 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and incubate overnight.

    • Pre-treat the cells with various concentrations of the kinase inhibitors or DMSO vehicle control for 1-2 hours.

  • BCR Stimulation: Add anti-IgM antibody to the cell culture medium at a final concentration of 10 µg/mL and incubate for 15 minutes to activate the BCR signaling pathway and induce BTK autophosphorylation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples for 5 minutes, then load them onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK.

    • The inhibition of BTK phosphorylation is calculated relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitors (this compound, Ibrutinib, etc.) Inhibitor->BTK

Caption: Simplified BTK signaling pathway in B-cells.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models biochem_screening High-Throughput Screening ic50_determination IC50 Determination biochem_screening->ic50_determination selectivity_profiling Kinome Selectivity Profiling ic50_determination->selectivity_profiling cellular_potency Cellular Potency (e.g., Western Blot) selectivity_profiling->cellular_potency off_target_effects Off-Target Effect Validation cellular_potency->off_target_effects proliferation_assay Cell Proliferation Assay off_target_effects->proliferation_assay pk_pd Pharmacokinetics & Pharmacodynamics proliferation_assay->pk_pd efficacy_studies Efficacy in Animal Models (e.g., Xenografts) pk_pd->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology

Caption: General workflow for kinase inhibitor evaluation.

References

Validating Target Engagement of S-25932: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

It is not possible to provide a comparison guide for validating the target engagement of "S-25932" as public information on a therapeutic agent or research molecule with this designation is not available.

Initial searches for "this compound" did not yield any relevant scientific data pertaining to a specific drug, biologic, or research compound. The search results primarily identified a product code for a cleaning agent, as well as unrelated clinical trials where the number sequence appeared.

To generate a comprehensive comparison guide for validating target engagement, specific information about the compound is essential. This includes:

  • Target Identification: The specific biological target (e.g., enzyme, receptor, protein) of this compound.

  • Mechanism of Action: How this compound is proposed to interact with its target.

  • Compound Type: Whether it is a small molecule, antibody, oligonucleotide, etc.

Without this fundamental information, it is impossible to identify appropriate experimental methodologies, select relevant alternative compounds for comparison, or create meaningful data visualizations.

A template for a future comparison guide, should information on "this compound" or a similar compound become available, would typically include the following sections:

Overview of Target Engagement Assays

This section would introduce the concept of target engagement and the importance of its validation in drug discovery and development. It would provide a high-level overview of the methodologies that could be employed.

Comparative Table of Target Engagement Methodologies

A detailed table would be presented to compare various techniques for assessing target engagement.

Method Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable in cells and tissues.Not suitable for all targets; requires specific antibodies.Melt curve (Tm shift)
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a target protein fused to a luciferase and a ligand-binding partner fused to a fluorescent protein.Real-time measurements in live cells; high sensitivity.Requires genetic engineering of cells.BRET ratio
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target.Real-time kinetics (kon, koff); label-free.Requires purified protein; potential for protein immobilization issues.Sensorgrams, KD values
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target molecule.Provides a complete thermodynamic profile (KD, ΔH, ΔS).Requires large amounts of purified protein; lower throughput.Binding isotherms
Photoaffinity Labeling A photoreactive version of the compound is used to covalently label the target protein upon UV irradiation.Directly identifies the binding partner(s).Can be technically challenging; potential for non-specific labeling.Autoradiography, Western blot

Experimental Protocols

This section would provide detailed, step-by-step protocols for key target engagement assays.

Example: Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of this compound or a comparator compound for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating Gradient: Aliquot the cell lysate and heat at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Detect the amount of soluble target protein at each temperature using a specific antibody.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melt curves and determine the melting temperature (Tm).

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language would be included to illustrate experimental processes and the biological context of the target.

experimental_workflow cluster_cell_culture Cell Preparation cluster_assay CETSA Protocol Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Heat Treatment Heat Treatment Cell Lysis->Heat Treatment Centrifugation Centrifugation Heat Treatment->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_1

Erroneous Comparison: "S-25932" is a Cleaning Product, Not a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have revealed a fundamental misunderstanding in the requested comparison. The identifier "S-25932" does not refer to a pharmaceutical compound but is a product code for a Pine-Sol® All-Purpose Cleaner.[1] Consequently, a direct comparison of its efficacy with the anti-cancer drug imatinib (B729) is not applicable.

This guide will proceed by providing a detailed overview of imatinib, including its mechanism of action, efficacy data, and experimental protocols, as originally requested. This information is intended for researchers, scientists, and drug development professionals.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib, marketed under the brand name Gleevec among others, is a cornerstone in the field of targeted cancer therapy.[2] It functions as a tyrosine kinase inhibitor, specifically targeting the enzymatic activity of several proteins implicated in cancer cell proliferation and survival.[3][4][5]

Mechanism of Action

Imatinib's primary mechanism of action involves the competitive inhibition of the ATP-binding site of specific tyrosine kinases.[5][6] This blockade prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways that drive malignant cell growth and survival.[4] Key targets of imatinib include:

  • BCR-ABL: This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML).[4][6] Imatinib's inhibition of the constitutively active BCR-ABL tyrosine kinase is highly effective in controlling the disease.[4]

  • c-KIT: This receptor tyrosine kinase is often mutated and constitutively active in Gastrointestinal Stromal Tumors (GIST).[5][6] Imatinib is a first-line treatment for patients with GIST harboring activating c-KIT mutations.[6]

  • PDGFR: Platelet-Derived Growth Factor Receptors (PDGFR) are also targeted by imatinib.[5] This is relevant in the treatment of certain myeloproliferative/myelodysplastic diseases and other cancers where PDGFR signaling is dysregulated.

The inhibition of these kinases leads to the induction of apoptosis (programmed cell death) and a halt in the proliferation of cancer cells.[4][5]

Imatinib Signaling Pathway Inhibition

Imatinib_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., c-KIT, PDGFR) Substrate Substrate Protein Receptor->Substrate activates BCR_ABL BCR-ABL (in CML) BCR_ABL->Substrate activates ATP ATP ADP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) pSubstrate->Downstream activates Imatinib Imatinib Imatinib->Receptor inhibits Imatinib->BCR_ABL inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Apoptosis Apoptosis Downstream->Apoptosis inhibits

Caption: Imatinib inhibits receptor tyrosine kinases and BCR-ABL, blocking downstream signaling.

Efficacy of Imatinib

The clinical efficacy of imatinib is well-documented across its approved indications.

IndicationKey Efficacy MetricResultReference
Chronic Myeloid Leukemia (CML) Major Cytogenetic ResponseAchieved in a high percentage of patients in chronic phase.[4][6]
Overall SurvivalSignificantly improved compared to previous standard therapies.
Gastrointestinal Stromal Tumors (GIST) Objective Response RateHigh response rates in patients with KIT-positive tumors.[6]
Progression-Free SurvivalSubstantially prolonged in patients with advanced GIST.
Experimental Protocols

The preclinical and clinical evaluation of imatinib has involved a range of standardized experimental protocols.

In Vitro Kinase Assays

  • Objective: To determine the inhibitory concentration (IC50) of imatinib against target kinases.

  • Methodology:

    • Recombinant kinase domains (e.g., ABL, KIT, PDGFR) are incubated with a specific peptide substrate and ATP.

    • Imatinib is added at varying concentrations.

    • Kinase activity is measured by quantifying substrate phosphorylation, often using radioisotope-labeled ATP or specific antibodies.

    • The IC50 value is calculated as the concentration of imatinib required to inhibit 50% of the kinase activity.

Cell-Based Proliferation Assays

  • Objective: To assess the effect of imatinib on the growth of cancer cell lines.

  • Methodology:

    • Cancer cell lines expressing the target kinase (e.g., K562 for CML, GIST-T1 for GIST) are cultured.

    • Cells are treated with a range of imatinib concentrations for a defined period (e.g., 72 hours).

    • Cell viability is measured using assays such as MTT or CellTiter-Glo.

    • The GI50 (concentration for 50% growth inhibition) is determined.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Target_ID Target Identification (e.g., BCR-ABL, c-KIT) In_Vitro_Kinase In Vitro Kinase Assays (IC50 Determination) Target_ID->In_Vitro_Kinase Cell_Based Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Kinase->Cell_Based Animal_Models In Vivo Animal Models (Xenografts) Cell_Based->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: A typical preclinical drug discovery workflow for a targeted therapy like imatinib.

In Vivo Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of imatinib in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.

    • Once tumors are established, mice are treated with imatinib or a vehicle control.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target inhibition).

References

Unable to Retrieve Data for "S-25932" in a Biopharmaceutical Context

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "S-25932" have exclusively identified the term as a model number for Pine-Sol® Lemon Scent cleaner.[1][2] No publicly available scientific literature or data corresponding to a pharmaceutical compound or biologic with the designation "this compound" could be located. The information found relates to an all-purpose cleaning agent and its commercial suppliers.[1][2]

Consequently, a comparison guide on the cross-reactivity of "this compound" as a therapeutic agent, including experimental data, protocols, and signaling pathways, cannot be generated at this time. The core requirements of the request, such as data presentation in tables, detailed experimental methodologies, and visualizations of biological pathways, are contingent on the availability of relevant scientific research.

For the audience of researchers, scientists, and drug development professionals, it is crucial to have the correct identifier for a compound of interest. It is possible that "this compound" is an internal project code not yet disclosed in public forums, a discontinued (B1498344) drug candidate, or a simple misidentification.

To proceed with this request, please verify and provide the correct name, class, or any alternative identifiers for the molecule of interest. Relevant information would include the drug's target, mechanism of action, or any associated publications. Once a correct identifier is provided, a comprehensive comparison guide on its cross-reactivity can be compiled.

References

Independent Verification of "S-25932" Unfeasible as Identifier Corresponds to Commercial Product, Not Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "S-25932" have revealed no association with any known scientific research compound, clinical trial, or experimental drug. The identifier "this compound" appears to be linked to a commercial cleaning product, precluding the possibility of conducting a scientific comparison and data analysis as requested.

An extensive search for "this compound" in scientific and academic databases has yielded no results pertaining to a research molecule or therapeutic agent. Instead, the product code "this compound" is consistently associated with an 80 oz bottle of Pine-Sol® Lemon Scent all-purpose cleaner.[1][2] This fundamental misidentification of the subject of inquiry makes the creation of a comparative guide for researchers and drug development professionals, as initially outlined, an impossible task.

Further searches for the term have brought up unrelated items such as requests on the Department of Health (DOH) website in the Philippines[3], hotel room prices[4], and other non-scientific references. At present, there is no publicly available scientific data, experimental protocols, or signaling pathway information associated with an entity designated "this compound."

Without a valid scientific identifier for a research compound, it is not possible to:

  • Summarize quantitative data: No experimental data exists to be compiled into comparative tables.

  • Provide experimental protocols: There are no scientific studies from which to detail methodologies.

  • Visualize signaling pathways or workflows: The absence of a biological or chemical entity means there are no associated pathways to diagram.

It is recommended that the user verify the identifier "this compound" and provide a correct designation for the research compound of interest. Once a valid identifier is provided, a comprehensive comparison guide can be developed as per the original request.

References

Safety Operating Guide

Proper Disposal and Safe Handling of S-25932 (Pine-Sol® Cleaner - Lemon Scent)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper disposal and handling protocols for all chemical products is paramount to ensure laboratory safety. The product identified as S-25932 is a commercial cleaning agent, specifically Pine-Sol® Cleaner - Lemon Scent. While not a typical laboratory reagent, its use in cleaning and sanitation within research facilities necessitates a clear understanding of its properties and safe disposal methods.

Summary of Key Information

The following table summarizes the essential information for this compound, based on the Safety Data Sheet (SDS) for the corresponding product.

CharacteristicInformation
Product Name Pine-Sol® Cleaner - Lemon Scent
Uline Catalog No. This compound
Primary Hazards Causes serious eye irritation. Causes skin irritation.
Personal Protective Equipment (PPE) Wear safety glasses with side shields (or goggles). Wear suitable gloves.
First Aid - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical attention.
First Aid - Skin Contact Wash with plenty of soap and water. If skin irritation occurs: Get medical attention.
Storage Store away from incompatible materials.

Proper Disposal Procedures

Disposal of this compound should be conducted in accordance with all local, regional, and national regulations. As a non-hazardous waste in typical quantities, the general guidelines are as follows:

  • Small Quantities (Typical Laboratory Use): For small spills or residual amounts on surfaces, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. The contaminated absorbent can typically be disposed of as regular solid waste, provided it is not mixed with any hazardous materials.

  • Unused Product: If disposing of the concentrated or diluted product, do not pour it down the drain in large quantities. While small amounts from routine cleaning are generally acceptable for sanitary sewer systems, bulk disposal should be avoided. Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of larger volumes of cleaning agents.

  • Empty Containers: Empty containers should be rinsed thoroughly with water. Once cleaned, they can typically be recycled or disposed of as non-hazardous waste.

Logical Workflow for Handling and Disposal

The following diagram outlines the decision-making process for the safe handling and disposal of this compound.

start This compound Handling Event ppe Wear Appropriate PPE (Goggles, Gloves) start->ppe is_spill Is there a spill? ppe->is_spill small_spill Absorb with inert material is_spill->small_spill Yes is_disposal Is product for disposal? is_spill->is_disposal No dispose_absorbent Dispose of absorbent as solid waste small_spill->dispose_absorbent dispose_absorbent->is_disposal small_quantity Small quantity? is_disposal->small_quantity Yes is_container_empty Is container empty? is_disposal->is_container_empty No dilute_drain Dilute with water and dispose down sanitary drain small_quantity->dilute_drain Yes large_quantity Consult EHS for bulk disposal guidance small_quantity->large_quantity No dilute_drain->is_container_empty large_quantity->is_container_empty rinse_container Triple rinse container with water is_container_empty->rinse_container Yes end End of Process is_container_empty->end No dispose_container Recycle or dispose of container as non-hazardous waste rinse_container->dispose_container dispose_container->end

This compound Handling and Disposal Workflow

Experimental Protocols and Signaling Pathways

The request for detailed experimental protocols and signaling pathways is not applicable to this product. This compound is a commercial cleaning product and not a substance intended for experimental use in research or drug development. Therefore, there are no associated experimental methodologies or biological signaling pathways to report. The information provided is focused on the immediate safety and logistical handling of the product within a laboratory or research setting.

Essential Safety and Handling Protocols for S-25932 (Pine-Sol® Cleaner - Lemon Scent)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The product identified as S-25932 is a commercial all-purpose cleaner, Pine-Sol® Cleaner - Lemon Scent, and not an investigational drug or a laboratory chemical intended for research and development. The following information is based on the Safety Data Sheet (SDS) for this cleaning product and is intended to provide safety and logistical guidance for its handling and disposal in a professional setting.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound. The information is tailored for researchers, scientists, and professionals who may encounter this product in a laboratory or other professional environment.

Personal Protective Equipment (PPE)

Proper PPE is crucial to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/FaceSafety glasses with side shields or gogglesShould be worn to protect against splashes.
HandsChemical-resistant glovesNitrile, neoprene, or rubber gloves are suitable.[1][2]
BodyLab coat or protective clothingA lab coat, apron, or coveralls should be worn to protect skin and clothing.[1][3]
RespiratoryNot generally required with adequate ventilationIf ventilation is poor or if aerosolization is likely, a NIOSH-approved respirator may be necessary.[2]

Health and Safety Data

The following table summarizes the key health and safety information for this compound.

ParameterValue/Information
Signal Word Warning
Primary Hazards Causes serious eye irritation.[4][5] May cause skin irritation.[2][5]
Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[6]
First Aid - Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[4][5]
First Aid - Skin Wash with soap and water. If irritation occurs, seek medical attention.[7]
First Aid - Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[8][9]
First Aid - Inhalation Move person to fresh air. If symptoms persist, seek medical attention.[7][9]

Handling and Storage Protocols

Handling:

  • Wash hands thoroughly after handling.[4]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Ensure adequate ventilation in the work area. Good general ventilation (typically 10 air changes per hour) should be used.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[10][11]

Storage:

  • Store in a cool, dry, well-ventilated place.[4][5]

  • Keep containers tightly closed when not in use.[4]

  • Store away from incompatible materials.[4]

Spill and Disposal Plan

Spill Response:

  • Evacuate and Ventilate: Keep unnecessary personnel away and ensure the area is well-ventilated.[2][11]

  • Contain Spill: Use inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[2]

  • Clean-up: Wear appropriate PPE. Absorb the spill and place the material into a suitable container for disposal.[2]

  • Rinse Area: After the spill has been collected, rinse the area with water.[2]

Disposal:

  • Dispose of waste and residues in accordance with local, state, and federal regulations.[4]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area B->C D Dispense required amount of this compound C->D E Perform experimental procedure D->E F Wipe down work surfaces E->F G Dispose of waste in designated containers F->G H Doff PPE and wash hands thoroughly G->H

Standard Operating Procedure for Handling this compound.

Logical Relationship: Spill Response Protocol

This diagram outlines the decision-making process and steps to be taken in the event of an this compound spill.

spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect and Dispose of Waste contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Incident decontaminate->report

Decision-making workflow for this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-25932
Reactant of Route 2
S-25932

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.